molecular formula C13H20N4O4 B4585239 1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4585239
M. Wt: 296.32 g/mol
InChI Key: ZRWMAROVSDOBRP-UHFFFAOYSA-N
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Description

1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is 296.14845513 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a compound that has seen various applications in scientific research, primarily in the synthesis of novel organic compounds and the exploration of their properties. A significant application is in the creation of new heterocyclic compounds, which are crucial for the development of pharmaceuticals and materials science. For instance, research by Wolf et al. (2005) showcases the conversion of 2-(2-oxo cyclohexylcarbonyl)benzoic acid derivatives to pyrazoloisoindole and pyrimidine rings, highlighting the utility of related structures in synthesizing complex heteroaryl compounds (Wolf et al., 2005).

Similarly, studies on the synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate the role of pyrazole derivatives in forming coordination polymers with potential applications in materials science (Cheng et al., 2017).

Role in Heterocyclic Chemistry

The compound and its derivatives play a crucial role in the field of heterocyclic chemistry, where they serve as precursors or intermediates for the synthesis of various heterocyclic structures. For example, Ghaedi et al. (2015) discuss the efficient synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions, showcasing the importance of pyrazole derivatives in creating N-fused heterocycles (Ghaedi et al., 2015).

Properties

IUPAC Name

1-methyl-3-(1-morpholin-4-ylpropan-2-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-9(7-17-3-5-21-6-4-17)14-12(18)11-10(13(19)20)8-16(2)15-11/h8-9H,3-7H2,1-2H3,(H,14,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWMAROVSDOBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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1-METHYL-3-{[(1-METHYL-2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

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